1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol
Overview
Description
“1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol” is a chemical compound used in scientific research . Its unique structure allows for diverse applications in fields such as organic synthesis, medicinal chemistry, and material science.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C16H26N2OSi . The InChI code for this compound is 1S/C16H26N2OSi/c1-11(2)20(12(3)4,13(5)6)18-8-7-14-9-15(19)10-17-16(14)18/h7-13,19H,1-6H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 290.48 . It is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Electron-Transfer Processes : A study involved the preparation and characterization of diferrocenylpyrroles derivatives from triisopropylsilyl-protected pyrroles. This research highlighted the redox properties of these compounds, providing insights into electron-transfer processes which are crucial for designing electroactive materials for various applications (Goetsch et al., 2014).
C-acylation of Pyrroles : N-acylbenzotriazoles were shown to be effective for the regiospecific C-acylation of pyrroles, including those with triisopropylsilyl groups. This methodology offers a mild, regioselective, and regiospecific route for acylating pyrroles, which could be beneficial in synthesizing pharmaceuticals and agrochemicals (Katritzky et al., 2003).
Synthesis of Pyrazolo[3,4-b]pyrrolo[2,3-d]pyridine Derivatives : Research on the oxidation of tosylhydrazones derived from 2-allylamino-5-methoxypyrrole-3-carbaldehydes led to the formation of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, showcasing the potential of such pyrrolopyridine frameworks in medicinal chemistry and drug development (El-Nabi, 2004).
Mechanoluminescent and OLED Applications
- Mechanoluminescent Materials : A study on Pt(II) complexes with pyrazole chelates derived from triisopropylsilyl-protected pyrroles demonstrated mechanoluminescence and potential applications in organic light-emitting diodes (OLEDs). These findings suggest the utility of such materials in developing advanced display and sensor technologies (Huang et al., 2013).
Biological Activity and Catalysis
- Anticancer Agents : Pyrrolyl-pyridine derivatives have been synthesized and evaluated for their anticancer activity, underscoring the importance of such heterocyclic compounds in designing new therapeutic agents. This research emphasizes the bioisosteric properties of pyrrolopyridines and their role in drug discovery (Mallisetty et al., 2023).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used .
Mechanism of Action
Target of Action
Similar compounds have been evaluated against human sars-cov-2 .
Mode of Action
It’s worth noting that related compounds have shown significant activity when applied post-infection, thus exhibiting a therapeutic profile .
Biochemical Pathways
Related compounds have been found to interact with the main proteins related to the sars-cov-2 virus .
Result of Action
Related compounds have shown significant reduction at the initial infection stages of sars-cov-2, thus showing prophylactic potential .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-sulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(12)11-6-4-8(5-7-11)17(13,14)15/h8H,4-7H2,1-3H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEFFVSKOLBIBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678027 | |
Record name | 1-(tert-Butoxycarbonyl)piperidine-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685514-01-6 | |
Record name | 1-(tert-Butoxycarbonyl)piperidine-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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